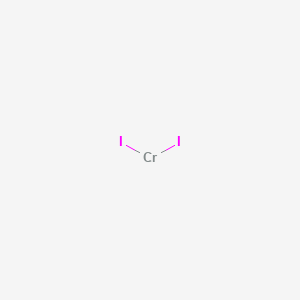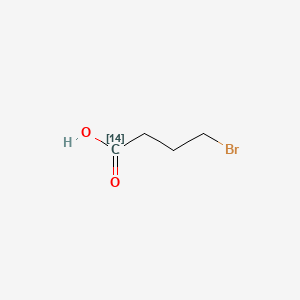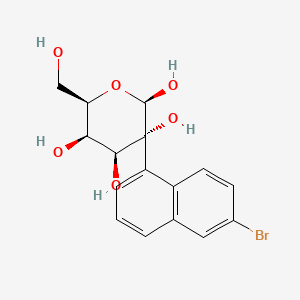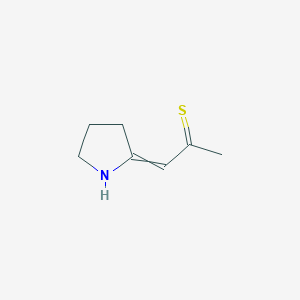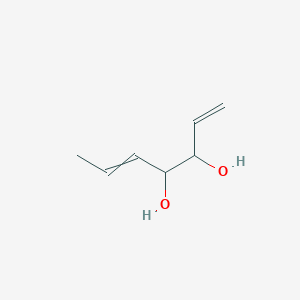
Hepta-1,5-diene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptadiene-3,4-diol: is an organic compound with the molecular formula C₇H₁₂O₂ . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptadiene backbone. This compound is of interest due to its unique structure, which includes conjugated double bonds and hydroxyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Heptadiene-3,4-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 1,5-heptadiene. In this method, 1,5-heptadiene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,5-heptadiene-3,4-diol .
Industrial Production Methods: Industrial production of 1,5-heptadiene-3,4-diol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Heptadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products:
Oxidation: Formation of 1,5-heptadiene-3,4-dione.
Reduction: Formation of 1,5-heptanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Heptadiene-3,4-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-heptadiene-3,4-diol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to form single bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene-3,4-diol: Similar structure but with a shorter carbon chain.
1,5-Octadiene-3,4-diol: Similar structure but with a longer carbon chain.
1,5-Heptadiene-2,3-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 1,5-Heptadiene-3,4-diol is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various applications .
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
hepta-1,5-diene-3,4-diol |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-9H,2H2,1H3 |
InChI-Schlüssel |
ADXMFHMYYFZEGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
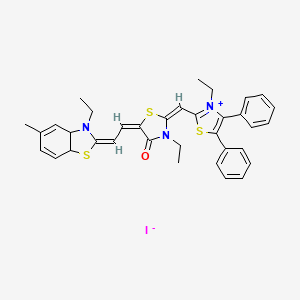
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)

![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)

